7-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound characterized by its unique structure containing both nitrogen and oxygen atoms within a fused ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial and anticancer properties. It is often utilized as a building block for the synthesis of more complex molecules, making it a valuable compound in drug development and chemical research.
The compound can be synthesized from various precursors, with common methods involving the cyclization of 2-aminophenol and suitable carbonyl compounds. Its structural formula is represented by the chemical identifier 26215-14-5, and it has been noted for its potential applications in scientific research, particularly in biological assays.
7-amino-2H-1,4-benzoxazin-3(4H)-one belongs to the class of benzoxazines, which are known for their diverse chemical properties and biological activities. This class of compounds is recognized for their use in organic synthesis and pharmaceutical applications.
The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one typically involves several key steps:
One effective synthetic route involves the use of 2-aminophenol, which is reacted with an appropriate carbonyl compound to yield the desired benzoxazinone structure. The reaction conditions must be optimized to ensure high yield and purity. For instance, using solvents like acetonitrile with potassium carbonate has been reported to facilitate the cyclization process effectively .
The molecular formula for 7-amino-2H-1,4-benzoxazin-3(4H)-one is C_8H_8N_2O, with a molecular weight of approximately 164.16 g/mol. Its melting point and other specific physical properties are essential for understanding its behavior in various applications.
7-amino-2H-1,4-benzoxazin-3(4H)-one can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions . The products formed will depend on the specific conditions employed during each reaction step.
The mechanism of action for 7-amino-2H-1,4-benzoxazin-3(4H)-one primarily involves its interaction with biological targets such as enzymes or receptors. This interaction may modulate enzyme activity or receptor signaling pathways, leading to biological responses that are being investigated for potential therapeutic effects.
Research into this compound has indicated that it may exhibit significant biological activity, including anticonvulsant effects as demonstrated in various pharmacological studies . Understanding its mechanism requires detailed biochemical studies to elucidate specific molecular targets and pathways involved in its action.
7-amino-2H-1,4-benzoxazin-3(4H)-one typically presents as a crystalline solid. Its physical properties include:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong oxidizing or reducing agents. Its reactivity profile allows it to participate in various organic reactions that are crucial for synthetic applications.
7-amino-2H-1,4-benzoxazin-3(4H)-one has several notable applications:
The therapeutic exploration of 1,4-benzoxazin-3(4H)-ones accelerated in the mid-20th century, with seminal work revealing their potential as CNS agents and antimicrobials. Early synthetic routes established by Shridhar et al. enabled efficient access to the core structure via condensation of 2-aminophenols with α-halo carbonyl compounds—a methodology still widely employed [7]. This synthetic accessibility facilitated rapid diversification, yielding compounds with clinically translatable activities.
Table 1: Therapeutic Applications of 1,4-Benzoxazin-3(4H)-one Derivatives
Therapeutic Area | Key Compound | Biological Activity | Reference |
---|---|---|---|
Neuropsychiatry | Smid-45c | Dual dopamine D₂ antagonism / serotonin reuptake inhibition | [4] |
Anti-infectives | Ofloxacin (Benzoxazine-fused) | DNA gyrase inhibition (antibacterial) | [7] |
Anticonvulsants | 7-(4-Fluorobenzylamino) derivative | MES test ED₅₀: 31.7 mg/kg | [2] |
Antidiabetics | Isoxazolinyl-triazolyl derivatives | α-Amylase/α-glucosidase inhibition | [8] |
Neurodegeneration | Claudio-7d | Acetylcholinesterase inhibition (Ki: 20.2 μM) | [4] |
Notable milestones include the development of ofloxacin, a fluorinated benzoxazine-fused quinolone antibiotic that inhibits bacterial DNA gyrase [7]. In neuropharmacology, derivatives like Smid-45c emerged as dual-acting agents with dopamine D₂ receptor antagonism and serotonin reuptake inhibition for depression [4]. Anticonvulsant SAR studies identified 7-benzylamino variants with protective indices exceeding established drugs, exemplified by 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, which demonstrated an ED₅₀ of 31.7 mg/kg in maximal electroshock tests [2]. Contemporary work leverages hybrid strategies, such as triazole-linked benzoxazines showing nanomolar α-glucosidase inhibition for diabetes management [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7